5-(Benzenesulfonyl)-4-(4-methoxyphenoxy)-2-phenylpyrimidine
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Overview
Description
5-(Benzenesulfonyl)-4-(4-methoxyphenoxy)-2-phenylpyrimidine is a complex organic compound that belongs to the class of pyrimidines. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a methoxyphenoxy group, and a phenyl group attached to a pyrimidine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzenesulfonyl)-4-(4-methoxyphenoxy)-2-phenylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as benzaldehyde derivatives and urea or thiourea under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base like pyridine.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached through nucleophilic substitution reactions using 4-methoxyphenol and suitable leaving groups like halides.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Benzenesulfonyl)-4-(4-methoxyphenoxy)-2-phenylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or sulfonates as leaving groups in the presence of nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 5-(Benzenesulfonyl)-4-(4-methoxyphenoxy)-2-phenylpyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its functional groups enable it to interact with specific biological targets, making it useful in biochemical assays and drug discovery.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to interact with biological molecules suggests it could be explored as a lead compound for the development of new drugs.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(Benzenesulfonyl)-4-(4-methoxyphenoxy)-2-phenylpyrimidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The benzenesulfonyl group can form strong interactions with amino acid residues in proteins, while the methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenoxy)-2-phenylpyrimidine: Lacks the benzenesulfonyl group, resulting in different reactivity and biological activity.
5-(Benzenesulfonyl)-2-phenylpyrimidine: Lacks the methoxyphenoxy group, affecting its chemical properties and applications.
4-(4-Methoxyphenoxy)-5-(methylsulfonyl)-2-phenylpyrimidine: Contains a methylsulfonyl group instead of a benzenesulfonyl group, leading to variations in its reactivity and interactions.
Uniqueness
The uniqueness of 5-(Benzenesulfonyl)-4-(4-methoxyphenoxy)-2-phenylpyrimidine lies in its combination of functional groups, which imparts specific chemical properties and reactivity. This makes it a valuable compound for diverse scientific and industrial applications.
Properties
IUPAC Name |
5-(benzenesulfonyl)-4-(4-methoxyphenoxy)-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S/c1-28-18-12-14-19(15-13-18)29-23-21(30(26,27)20-10-6-3-7-11-20)16-24-22(25-23)17-8-4-2-5-9-17/h2-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVDSCMIOCPKIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC(=NC=C2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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